![molecular formula C7H10F6O B8025362 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol](/img/structure/B8025362.png)
4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol
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Overview
Description
4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol is an organic compound with the molecular formula C7H10F6O. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific research applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol typically involves the reaction of 2,2,2-trifluoroethyl trifluoromethanesulfonate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce various alcohol derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound's fluorinated structure enhances its bioactivity and stability, making it a candidate for pharmaceutical development. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.
Case Study: Antiviral Agents
Research indicates that similar fluorinated alcohols have been investigated for their antiviral properties. For instance, compounds with trifluoromethyl groups have shown efficacy against various viral infections by inhibiting viral replication processes .
Material Science
Fluorinated alcohols like 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol are explored in the development of advanced materials due to their unique properties.
Table 1: Properties of Fluorinated Materials
Property | Description |
---|---|
Refractive Index | Unique optical properties |
Thermal Stability | High thermal resistance |
Chemical Resistance | Resistant to solvents and bases |
Fluorinated polymers derived from such compounds can be utilized in coatings and adhesives that require high-performance characteristics under extreme conditions.
Solvent Applications
Due to its polar nature and ability to dissolve a wide range of substances, this compound can serve as an effective solvent in organic synthesis and extraction processes.
Case Study: Organic Synthesis
In various organic reactions, fluorinated solvents have been shown to enhance reaction rates and yields. For example, the use of fluorinated solvents has been documented to improve the solubility of reactants in nucleophilic substitution reactions .
Environmental Applications
Fluorinated compounds are being studied for their roles in environmental applications, particularly in the development of green solvents that minimize ecological impact.
Table 2: Comparison of Solvent Properties
Solvent Type | Environmental Impact | Efficiency |
---|---|---|
Traditional Solvents | High | Moderate |
Fluorinated Solvents | Low | High |
The low volatility and high stability of fluorinated solvents reduce the risk of atmospheric pollution compared to traditional organic solvents.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form stable interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,2-Trifluoro-4’-methylacetophenone
Uniqueness
4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol is unique due to its specific arrangement of trifluoromethyl groups, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and reliable chemical performance .
Biological Activity
4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol (CAS No. 1372865-02-5) is a fluorinated alcohol with a unique structure that contributes to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential applications and effects.
The molecular formula of this compound is C7H10F6O, with a molar mass of 224.14 g/mol. Its structure includes multiple trifluoromethyl groups which significantly influence its physicochemical properties.
Property | Value |
---|---|
Molecular Formula | C7H10F6O |
Molar Mass | 224.14 g/mol |
CAS Number | 1372865-02-5 |
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit antimicrobial activity. A study highlighted the synthesis of various fluorinated compounds and their evaluation against microbial strains. Although specific data on this compound is limited, related compounds have shown promising antifungal and antibacterial properties .
Toxicological Studies
Fluorinated alcohols can exhibit varying degrees of toxicity depending on their structure. A review on organofluorine compounds noted that some fluorinated alcohols can be toxic to aquatic organisms and may accumulate in the environment . The specific toxicological profile of this compound requires further investigation to understand its safety and environmental impact.
Pharmacological Potential
The unique structure of this compound may allow for interactions with biological targets similar to other fluorinated alcohols. For instance, modifications in lipophilicity due to trifluoromethyl groups have been shown to affect the bioavailability and efficacy of drugs . Further studies could explore its potential as a pharmaceutical agent or as a lead compound in drug development.
Case Studies
- Antifungal Activity : In a greenhouse study evaluating various fluorinated compounds for their fungicidal properties, derivatives similar to this compound demonstrated effective inhibition against fungal pathogens .
- Environmental Impact : Research into organofluorine compounds has raised concerns regarding their persistence in the environment and potential bioaccumulation effects. The implications for this compound suggest a need for careful assessment before widespread application .
Properties
IUPAC Name |
4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F6O/c1-5(4-14,2-6(8,9)10)3-7(11,12)13/h14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGISQGYDBLLMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)(CC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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